![molecular formula C17H14N2O3 B3014693 N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-30-7](/img/structure/B3014693.png)
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It likely contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, containing one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are synthesized using versatile synthons . The synthesis of these compounds often involves cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier transform infrared spectroscopy, Fourier transform Raman spectroscopy, and UV-visible spectroscopy . These techniques can provide information about the vibrational properties of the molecule, the electronic transitions, and the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and functional groups. Pyrimidines, for example, are known to exhibit a range of reactions due to their aromatic heterocyclic structure .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on related compounds has demonstrated significant efforts in synthesizing new derivatives with potential antimicrobial activities. For example, the synthesis of pyridothienopyrimidines and pyridothienotriazines showed in vitro antimicrobial activities (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002). Similar research involved synthesizing new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives, highlighting the antimicrobial potential of these compounds (E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Anticonvulsant and Analgesic Properties
Studies have also been conducted on the modification of pyridine derivatives to enhance their analgesic properties. One such study involved methylation at specific positions on the pyridine moiety to optimize biological properties, indicating the potential for developing new analgesics (I. Ukrainets, O. Gorokhova, L. V. Sydorenko, S. Taran, 2015).
Antitumor Activity
Research into the synthesis of N-arylpyrazole-containing compounds has highlighted the potential for antitumor and antimicrobial activities. Compounds synthesized as key intermediates in this research showed inhibition effects against cancer cell lines, comparable to those of standard drugs (S. Riyadh, 2011).
Binding Characteristics with Proteins
The study of novel aromatic carboxylic acids and their Eu(III) and Tb(III) compounds demonstrated the ability to sensitize the emission of lanthanides and explored the potential medicinal value by studying the binding interaction with bovine serum albumin (BSA). This research suggests a potential for developing medicinal applications based on the interaction of these compounds with proteins (R. Tang, Chunjing Tang, Changwei Tang, 2011).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit strong antiparasitic activity .
Mode of Action
It is synthesized by thorpe-ziegler reactions . In contrast to related ketones, these carboxamides are only weak inhibitors of the plasmodial enzyme Pf GSK-3 but still show strong antiparasitic activity .
Biochemical Pathways
Given its antiparasitic activity, it may interfere with the life cycle of parasites, potentially disrupting essential biochemical pathways .
Result of Action
The compound shows strong antiparasitic activity, suggesting it may lead to the death or inhibition of parasites .
Orientations Futures
Future research could focus on exploring the potential applications of this compound, particularly if it exhibits properties similar to those of other pyrimidines or pyridines. This could include investigating its potential as a therapeutic agent, given the biological activity exhibited by similar compounds .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBMYNOOJQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B3014610.png)
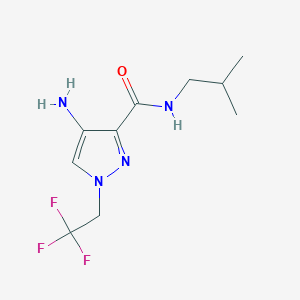

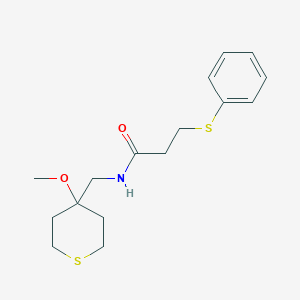
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(4-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B3014616.png)
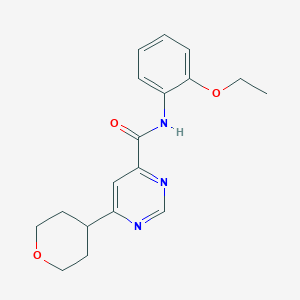

![benzyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B3014623.png)
![7-(3-chlorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3014624.png)
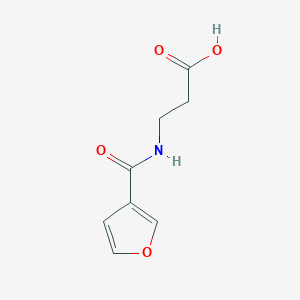
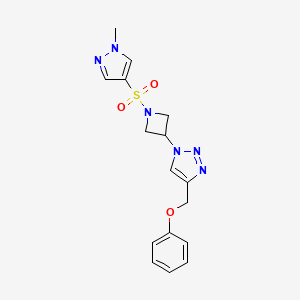
![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B3014629.png)
![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethan-1-ol hydrochloride](/img/structure/B3014632.png)
![3-(2-chloro-5-fluoropyrimidin-4-yl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3014633.png)